1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-20-12-6-3-5-11(9-12)14-10-13(15-7-4-8-21-15)16-17(14)22(2,18)19/h3-9,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPSYJTWZSYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions One common method involves the initial formation of the dihydropyrazole ring through a cyclization reactionThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole
- 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-furanyl-3,4-dihydropyrazole
- 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-pyridyl-3,4-dihydropyrazole
Uniqueness
Compared to similar compounds, 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the thiophenyl group, which may confer distinct electronic and steric propertiesThe combination of the methoxyphenyl, methylsulfonyl, and thiophenyl groups in the dihydropyrazole ring makes this compound a valuable target for further research and development .
Biological Activity
1-Methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound characterized by its unique structural features, including a pyrazole core with methanesulfonyl and methoxyphenyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Features
The compound's structure can be summarized as follows:
- Core Structure : Pyrazole ring
- Substituents :
- Methanesulfonyl group
- 3-Methoxyphenyl group
- Thiophene moiety
These features contribute to its reactivity and biological activity, making it a subject of research for various pharmacological applications.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, analogs of pyrazoles have demonstrated the ability to inhibit tubulin polymerization, a mechanism similar to that of known anticancer agents like combretastatin A-4 (CA-4) .
| Compound | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | A549, HT-1080 | 0.016–0.035 | Inhibits tubulin polymerization |
| 7k | SGC-7901, A549 | 0.076–0.12 | Disrupts microtubule dynamics |
The pyrazole derivatives have shown moderate to potent antiproliferative activity, suggesting that this compound may also possess similar properties worthy of further investigation.
Synthesis and Evaluation
The synthesis of related pyrazoles often involves multi-step reactions starting from thiophene derivatives and hydrazines. For instance, the synthesis pathway typically includes:
- Thiophene Synthesis : Using the Paal–Knorr reaction.
- Pyrazole Formation : Reaction of hydrazines with diketones.
- Coupling Reactions : Cross-coupling to form the final product.
These synthetic methods have been optimized to yield high purity and yield of the target compounds .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications on the pyrazole ring significantly affect biological activity. For example:
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?
A1. The synthesis typically involves:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or 1,3-diketones to form the pyrazole ring. Ethanol or dioxane is commonly used as a solvent under reflux conditions (4–8 hours) .
- Methanesulfonyl Group Introduction : Sulfonation using methanesulfonyl chloride or similar reagents in the presence of a base (e.g., triethylamine) .
- Aromatic Functionalization : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-methoxyphenyl and thiophen-2-yl groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Q2. How is the molecular structure of this compound confirmed experimentally?
A2. Key techniques include:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for dihydropyrazole ). Software like SHELX or Mercury aids in refinement.
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHNOS; calculated 366.5 g/mol) .
Advanced Questions
Q. Q3. How do reaction conditions influence the stereochemical outcome during pyrazole ring formation?
A3. The dihydropyrazole ring’s puckering (non-planar geometry) is sensitive to:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor planar intermediates, while non-polar solvents stabilize puckered conformers .
- Temperature : Higher temps (>100°C) may induce racemization, requiring chiral auxiliaries or catalysts to retain enantiopurity .
- Catalysts : Lewis acids (e.g., Cu(OTf)) enhance regioselectivity in cyclocondensation .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?
A4. Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) arise from:
- Assay Variability : Standardize protocols (e.g., DPPH for antioxidants vs. MTT for cytotoxicity) .
- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., sulfones) may skew results. Use HPLC (C18 column, 70:30 MeOH/HO) to verify purity >98% .
- Target Specificity : Screen against isozymes (e.g., COX-1 vs. COX-2) to clarify selectivity .
Q. Q5. How can computational methods predict the compound’s interaction with biological targets?
A5. Use:
- Molecular Docking (AutoDock/Vina) : Models binding to enzymes (e.g., kinases) via methanesulfonyl’s electrophilic sulfur interacting with catalytic lysine residues .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with thiophene’s sulfur .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity trends .
Methodological Challenges
Q. Q6. How to optimize yield in multi-step syntheses while minimizing side reactions?
A6. Critical steps include:
- Intermediate Monitoring : TLC (hexane:EtOAc 3:1) at each step to detect byproducts (e.g., over-oxidized sulfones) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for methoxy groups during sulfonation to prevent demethylation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours for cyclocondensation) and improves yield by 15–20% .
Q. Q7. What crystallographic challenges arise in resolving the dihydropyrazole ring’s conformation?
A7. Common issues:
- Disorder in Puckering : Mitigate by collecting data at low temp (100 K) and using SHELXL’s ISOR/DFIX constraints .
- Twinned Crystals : Apply Hooft parameter in PLATON to deconvolute overlapping reflections .
- Hydrogen Bonding Networks : Mercury’s "Packing Similarity" tool identifies π-π stacking between thiophene and methoxyphenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
